molecular formula C23H23BrN2O5S B2968936 2-[3-(4-bromobenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(4-ethoxyphenyl)acetamide CAS No. 1189859-84-4

2-[3-(4-bromobenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(4-ethoxyphenyl)acetamide

Cat. No.: B2968936
CAS No.: 1189859-84-4
M. Wt: 519.41
InChI Key: FJHXQMWYIIWDMP-UHFFFAOYSA-N
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Description

This compound features a 1,2-dihydropyridin-2-one core substituted with a 4-bromobenzenesulfonyl group at position 3 and methyl groups at positions 4 and 4. The acetamide side chain is linked to a 4-ethoxyphenyl group.

Properties

IUPAC Name

2-[3-(4-bromophenyl)sulfonyl-4,6-dimethyl-2-oxopyridin-1-yl]-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23BrN2O5S/c1-4-31-19-9-7-18(8-10-19)25-21(27)14-26-16(3)13-15(2)22(23(26)28)32(29,30)20-11-5-17(24)6-12-20/h5-13H,4,14H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJHXQMWYIIWDMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C(=CC(=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)Br)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23BrN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[3-(4-bromobenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(4-ethoxyphenyl)acetamide typically involves multiple steps. One common synthetic route includes the reaction of 4-bromobenzenesulfonyl chloride with a suitable amine in the presence of a base such as lithium hydride in N,N-dimethylformamide (DMF) as the reaction medium . This is followed by further reactions to introduce the pyridine and acetamide groups under controlled conditions.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, hydrogen gas for reductions, and oxidizing agents like hydrogen peroxide for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[3-(4-bromobenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(4-ethoxyphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. For example, as a cholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

a. Core Heterocycle and Substituents

  • Target Compound: The 1,2-dihydropyridin-2-one core is substituted with a sulfonyl group and methyl groups.
  • Compound (2-(4-Bromophenyl)-N-(3,4-difluorophenyl)acetamide): Lacks a heterocyclic core but shares the acetamide and bromophenyl motifs.

b. Functional Group Variations

  • The 4-ethoxyphenyl group in the target compound differs from the 3,4-difluorophenyl group in ’s compound. Ethoxy groups enhance lipophilicity, whereas fluorine substituents often improve metabolic stability and binding affinity .
Crystallographic and Hydrogen-Bonding Patterns
  • Compound: Exhibits N–H···O and C–H···F interactions, forming chains along the [100] axis. The absence of a sulfonyl group limits strong hydrogen-bond donors compared to the target compound .
  • Target Compound : Hypothetically, the sulfonyl group could act as a hydrogen-bond acceptor, while the ethoxy group may participate in C–H···π interactions, influencing crystal packing differently than ’s fluorinated analog.

Tabulated Comparison

Feature Target Compound Compound Compounds
Core Structure 1,2-Dihydropyridin-2-one Acetamide Tetrahydropyrimidin-2-yl
Key Substituents 4-Bromobenzenesulfonyl, 4-ethoxyphenyl 4-Bromophenyl, 3,4-difluorophenyl Sulfamoylphenyl, hydroxyphenyl
Hydrogen Bonding Potential N–H···O (sulfonyl) N–H···O, C–H···F N–H···O (sulfonamide)
Synthetic Method EDCI-mediated coupling (inferred) EDCI-mediated coupling Heterocyclic ring closure
Biological Implication Kinase inhibition (hypothetical) Antibiotic (structural analogy) Antimicrobial (evaluated)

Biological Activity

The compound 2-[3-(4-bromobenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(4-ethoxyphenyl)acetamide , also referred to as F195-0614, is a synthetic organic molecule with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C23H23BrN2O4SC_{23}H_{23}BrN_{2}O_{4}S, with a molecular weight of approximately 519.4 g/mol. The structure features a dihydropyridine core substituted with a bromobenzenesulfonyl group and an ethoxyphenyl acetamide moiety, suggesting potential interactions with various biological targets.

PropertyValue
Molecular FormulaC23H23BrN2O4SC_{23}H_{23}BrN_{2}O_{4}S
Molecular Weight519.4 g/mol
CAS Number1251549-81-1
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its structural components that allow it to interact with specific biological pathways. The sulfonamide group is known for its role in inhibiting various enzymes, while the dihydropyridine structure can modulate calcium channels and influence cardiovascular functions.

Pharmacological Studies

  • Antimicrobial Activity : Preliminary studies indicate that derivatives of the dihydropyridine class exhibit antimicrobial properties against several bacterial strains. For instance, similar compounds have shown significant activity against Staphylococcus aureus and Escherichia coli, suggesting that F195-0614 may possess comparable effects.
  • Anticancer Potential : Research into related compounds has demonstrated cytotoxic effects on various cancer cell lines. For example, derivatives have been tested against breast and lung cancer cells, showing inhibition of cell proliferation and induction of apoptosis through the activation of pro-inflammatory cytokines such as IL-6 and TNF-α . These findings indicate that F195-0614 may also have potential as an anticancer agent.
  • Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways has been noted in studies involving cytokine release assays. Compounds with similar structures have been shown to reduce inflammation markers in vitro, suggesting that F195-0614 could exert anti-inflammatory effects .

Case Study 1: Antimicrobial Testing

A study evaluated the antimicrobial efficacy of several dihydropyridine derivatives, including those structurally similar to F195-0614. The results indicated a minimum inhibitory concentration (MIC) against E. coli at concentrations as low as 25 µg/mL, highlighting the compound's potential for further development in antimicrobial therapies.

Case Study 2: Anticancer Activity

In vitro assays conducted on various cancer cell lines revealed that a related compound induced apoptosis in breast cancer cells at concentrations of 10 µM. The mechanism involved the upregulation of apoptotic markers and downregulation of anti-apoptotic proteins, indicating that F195-0614 may follow a similar pathway .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-[3-(4-bromobenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(4-ethoxyphenyl)acetamide?

  • Methodology : A common approach involves coupling 4-bromobenzenesulfonyl chloride with a pyridinone intermediate, followed by acetylation using 2-chloro-N-(4-ethoxyphenyl)acetamide. Carbodiimide-mediated coupling (e.g., EDCI) in dichloromethane under inert conditions at low temperatures (273 K) is effective for amide bond formation, as demonstrated in analogous sulfonamide syntheses . Purification via column chromatography and recrystallization (e.g., methylene chloride/hexane) yields high-purity product.

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Methodology : Use a combination of X-ray crystallography (for absolute configuration), NMR (¹H/¹³C for functional group analysis), and FT-IR (to confirm sulfonyl, carbonyl, and amide bonds). For example, dihedral angles between aromatic rings (e.g., 66.4° between 4-bromophenyl and 3,4-difluorophenyl in a related structure ) and hydrogen-bonding patterns (N–H⋯O interactions) provide crystallographic validation. Mass spectrometry (HRMS) confirms molecular weight.

Q. What analytical techniques are critical for assessing purity and stability?

  • Methodology :

  • HPLC (reverse-phase C18 column, acetonitrile/water gradient) to quantify purity (>95%).
  • Thermogravimetric analysis (TGA) to evaluate thermal stability (decomposition >423 K, as seen in analogous acetamides ).
  • Accelerated stability studies under varying pH (1–13), humidity (40–80% RH), and light exposure to identify degradation pathways.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

  • Methodology :

  • Systematic substituent variation : Modify the 4-bromobenzenesulfonyl group (e.g., replace Br with Cl, CF₃) and the ethoxyphenyl moiety (e.g., adjust alkoxy chain length). Compare inhibitory potency in enzyme assays (e.g., cyclooxygenase-2 for anti-inflammatory potential, as in related sulfonamides ).
  • Computational docking (AutoDock Vina) to predict binding affinities to target proteins (e.g., kinases, GPCRs). Validate with surface plasmon resonance (SPR) for kinetic binding parameters.

Q. What strategies resolve contradictions in biological activity data across different assay systems?

  • Methodology :

  • Orthogonal assays : If a compound shows cytotoxicity in cell-based assays but no activity in enzyme assays, validate via metabolic stability testing (e.g., liver microsomes) to rule out rapid degradation.
  • Membrane permeability assessment : Use Caco-2 cell monolayers or PAMPA to determine if poor bioavailability explains discrepancies.
  • Off-target screening (e.g., CEREP panel) to identify unintended interactions .

Q. How can reaction conditions be optimized to scale up synthesis without compromising yield?

  • Methodology :

  • DoE (Design of Experiments) : Vary temperature (273–298 K), solvent (DCM vs. THF), and catalyst (DMAP vs. pyridine) to identify robust conditions.
  • Flow chemistry : Continuous flow reactors improve heat/mass transfer for exothermic steps (e.g., sulfonylation).
  • In situ monitoring : Use ReactIR or PAT (Process Analytical Technology) to track intermediate formation and minimize side reactions .

Q. What crystallographic data supports the conformational flexibility of this compound?

  • Key findings : In analogous structures, the acetamide group exhibits torsional flexibility (e.g., 40.0°–86.3° deviation from aromatic planes), influencing intermolecular interactions . Hydrogen-bonding networks (N–H⋯O, C–H⋯F) stabilize the crystal lattice, as shown in related 2-arylacetamides .

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